1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine is a complex organic compound featuring multiple benzimidazole groups. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine typically involves the formation of benzimidazole rings followed by their functionalization and coupling. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The resultant benzimidazole intermediates are then methylated and coupled using appropriate reagents and catalysts .
Industrial Production Methods: Industrial production methods for such compounds often involve scalable processes with optimized yields and purity. These methods may include high-pressure reactions, use of continuous flow reactors, and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
- 1-Methyl-1H-benzo[d]imidazol-2-amine
- 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
Comparison: Compared to these similar compounds, 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine is unique due to its multiple benzimidazole groups, which may confer enhanced biological activity and specificity. Its structural complexity also allows for a broader range of chemical modifications and applications .
Properties
Molecular Formula |
C27H27N7 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-(6-methyl-1H-benzimidazol-2-yl)-N,N-bis[(6-methyl-1H-benzimidazol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C27H27N7/c1-16-4-7-19-22(10-16)31-25(28-19)13-34(14-26-29-20-8-5-17(2)11-23(20)32-26)15-27-30-21-9-6-18(3)12-24(21)33-27/h4-12H,13-15H2,1-3H3,(H,28,31)(H,29,32)(H,30,33) |
InChI Key |
LEJAZCDFAABCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.